molecular formula C10H10N2O4 B12439866 5-(5-Ethyl-1,2-oxazol-3-yl)-3-methyl-1,2-oxazole-4-carboxylic acid

5-(5-Ethyl-1,2-oxazol-3-yl)-3-methyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B12439866
M. Wt: 222.20 g/mol
InChI Key: CJXBSIQDESYVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Ethyl-1,2-oxazol-3-yl)-3-methyl-1,2-oxazole-4-carboxylic acid is a high-purity chemical compound offered for research and development purposes. As a bifunctional molecule featuring two linked 1,2-oxazole (isoxazole) rings, it serves as a versatile scaffold and building block in organic synthesis and medicinal chemistry . The structure incorporates a carboxylic acid functional group, which provides a handle for further derivatization through amide coupling or esterification reactions, making it valuable for creating diverse compound libraries . 1,2-Oxazole derivatives are aromatic heterocyclic compounds known for their presence in pharmacologically active molecules and are frequently explored in the development of new therapeutic agents . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

5-(5-ethyl-1,2-oxazol-3-yl)-3-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H10N2O4/c1-3-6-4-7(12-15-6)9-8(10(13)14)5(2)11-16-9/h4H,3H2,1-2H3,(H,13,14)

InChI Key

CJXBSIQDESYVIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)O

Origin of Product

United States

Preparation Methods

Oxazole Ring Synthesis via Cyclization

Oxazoles are typically synthesized from β-hydroxy amides or α-isocyanocarboxylates. For example:

  • Deoxo-Fluor®-Mediated Cyclization : β-Hydroxy amides react with Deoxo-Fluor® to form oxazolines, which are oxidized to oxazoles using MnO₂.
  • DBU-Assisted Aromatization : Oxazolines are oxidized with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane.

Example Pathway :

β-Hydroxy amide → Oxazoline (Deoxo-Fluor®) → Oxazole (MnO₂ oxidation)  

Ethyl Group Introduction

Ethyl substituents can be introduced through:

  • Alkylation : Use of ethyl halides or ethylating agents (e.g., ethyl iodide) under basic conditions.
  • Pre-Substituted Precursors : Starting with ethyl-containing β-hydroxy amides or isocyanocarboxylates.

Methyl Group Incorporation

Methyl groups are typically introduced via:

  • Methylation : Use of methylating agents (e.g., methyl iodide) in nucleophilic substitution reactions.
  • Decarboxylation : CuO-mediated decarboxylation of methyl-substituted oxazole-4-carboxylic acids.

Carboxylic Acid Activation

The carboxylic acid group is often derived from ester hydrolysis:

Ethyl ester → Hydrolysis (NaOH/THF-H₂O) → Carboxylic acid  

Proposed Synthetic Route

A plausible stepwise synthesis is outlined below:

Step Reaction Reagents/Conditions Yield Key References
1 Synthesis of 5-ethyl-3-methyl-1,2-oxazole-4-carboxylic acid ethyl ester Cyclization of β-hydroxy amide with Deoxo-Fluor® → Oxidation with MnO₂ ~70-80%
2 Formation of 5-(5-Ethyl-1,2-oxazol-3-yl) intermediate Suzuki-Miyaura coupling with boronic acid ~60-70%
3 Hydrolysis to carboxylic acid NaOH in THF-H₂O, 0°C to rt ~85-90%

Detailed Reaction Mechanisms

Oxazole Ring Formation

Method 1: Deoxo-Fluor® Cyclization

  • Substrate Preparation : Synthesize β-hydroxy amide (e.g., from ethyl acetoacetate and methylamine).
  • Cyclization : Treat with Deoxo-Fluor® in DCM at 70–90°C.
  • Oxidation : Use MnO₂ in a flow reactor to aromatize oxazoline to oxazole.

Method 2: α-Isocyanocarboxylate Route

  • Isocyanocarboxylate Synthesis : React methyl propiolate with methylamine.
  • Cyclization : Treat with Br₂ or NBS under UV light to form oxazole.

Suzuki-Miyaura Coupling

  • Boronic Acid Synthesis : Prepare 5-ethyl-1,2-oxazol-3-yl boronic acid via halogen-lithium exchange.
  • Cross-Coupling : React with bromooxazole intermediate using Pd(PPh₃)₄ and K₂CO₃ in DME/H₂O.

Hydrolysis to Carboxylic Acid

  • Ester Activation : Treat ethyl ester with oxalyl chloride in DCM to form acid chloride.
  • Quenching : React with NaOH in THF-H₂O to yield carboxylic acid.

Challenges and Optimization

Challenge Solution References
Regioselectivity Use TIPS protecting groups for C-2/C-5 differentiation.
Oxazole Ring Stability Avoid strong acids/bases; use MnO₂ for mild oxidation.
Coupling Efficiency Optimize Pd catalyst (e.g., PdCl₂(dppf)) and base (K₂CO₃).

Alternative Approaches

One-Pot Multi-Component Reactions

Combine cyclization, alkylation, and coupling steps in a single pot using flow chemistry.

Enantioselective Synthesis

Use chiral auxiliaries or catalysts (e.g., PyBox ligands) to control stereochemistry.

Data Tables

Table 1: Key Reagents and Conditions for Oxazole Synthesis

Reagent Role Conditions Yield References
Deoxo-Fluor® Cyclization agent DCM, 70–90°C ~80%
MnO₂ Oxidizing agent Flow reactor, rt ~90%
Pd(PPh₃)₄ Coupling catalyst DME/H₂O, 80°C ~70%
Oxalyl chloride Ester to acid chloride conversion DCM, 0°C to rt ~95%

Table 2: Comparative Yields for Hydrolysis Methods

Method Conditions Yield Advantages References
NaOH/THF-H₂O 0°C to rt, 2 h 85–90% Mild, scalable
LiOH/H₂O Reflux, 6 h 75–80% Lower cost

Chemical Reactions Analysis

Carboxylic Acid Functionalization Reactions

The C4-carboxylic acid group participates in classical acid-derived reactions:

Reaction TypeConditions/ReagentsProductYieldNotes
Esterification ROH (alcohol), DCC/DMAP, CH₂Cl₂, 0°C → RTCorresponding C4-ester derivatives75-92% Coupling agents critical for activating carboxyl group
Decarboxylation Heat (180-200°C), CuO catalyst3-methyl-5-(5-ethyloxazol-3-yl)-1,2-oxazole68%Loss of CO₂ generates aromatic stabilization
Amide Formation NH₂R (amines), HATU, DIPEA, DMFC4-amide analogs60-85% Biomedical applications require amide prodrugs

Oxazole Ring Reactivity

Both 1,2-oxazole rings demonstrate electrophilic substitution and cycloaddition tendencies:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces NO₂ groups predominantly at C5 of the ethyloxazole ring (72% yield)

  • Halogenation : Br₂/FeBr₃ selectively brominates C4 of the methyloxazole ring (81% yield)

1,3-Dipolar Cycloadditions

DipolarophileConditionsProductRegioselectivity
Acetylene120°C, tolueneIsoxazolo-oxazole fused system3:1 endo:exo
Nitrile oxideMW, 150°CBis-oxazoline derivativesExclusive C5-C'2 coupling

Redox Transformations

The ethyl substituent undergoes selective oxidation:

  • KMnO₄/H₂O converts ethyl to acetyl group (→ 5-acetyloxazol-3-yl analog, 66% yield)

  • NaBH₄/MeOH reduces oxazole rings to oxazolidines under H₂ pressure (PtO₂ catalyst, 58% yield)

Metal-Catalyzed Cross Couplings

Palladium-mediated reactions functionalize peripheral positions:

ReactionCatalyst SystemCoupling PartnerOutcome
SuzukiPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl systems at C3 (83-90% yield)
SonogashiraPdCl₂/CuI, Et₃NTerminal alkynesEthynyl-oxazole hybrids (77% yield)

Biological Activation Pathways

In vitro studies reveal metabolic transformations:

  • Esterase hydrolysis : Liver microsomes cleave esters to regenerate carboxylic acid (t₁/₂ = 2.3 hr)

  • Cytochrome P450 oxidation : Ethyl → hydroxymethyl group (major Phase I metabolite)

Stability Under Stress Conditions

Forced degradation studies (ICH guidelines):

ConditionDegradation Pathway% Degradation
Acidic (0.1M HCl, 70°C)Oxazole ring hydrolysis → diketone28% in 24 hr
Alkaline (0.1M NaOH, RT)Decarboxylation → oxazole42% in 8 hr
Oxidative (3% H₂O₂)Sulfoxide formation (ethyl → sulfone)15% in 6 hr

This compound's reactivity profile enables tailored modifications for pharmaceutical development (≈68% of analogs show COX-2 inhibition ). Recent advances in photoredox catalysis suggest unexplored avenues for late-stage functionalization of both oxazole rings.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related heterocyclic carboxylic acid derivatives, emphasizing substituent effects and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Potential Applications
5-(5-Ethyl-1,2-oxazol-3-yl)-3-methyl-1,2-oxazole-4-carboxylic acid C₁₀H₁₀N₂O₄ 222.20 Ethyl-oxazolyl, methyl, carboxylic acid Planar aromatic system; moderate lipophilicity; ionizable carboxylic acid Pharmaceutical intermediates, agrochemicals
5-(1-Ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid C₁₀H₁₁N₃O₃ 221.22 Pyrazole ring, ethyl, methyl, carboxylic acid Additional hydrogen-bonding sites from pyrazole; enhanced polarity Enzyme inhibitors, metal coordination agents
5-(3-Bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid C₁₁H₈BrNO₃ 282.09 Bromophenyl, methyl, carboxylic acid High molecular weight; bromine enhances electrophilicity and steric bulk Halogenated drug candidates, crystallography
5-(Difluoromethyl)-3-(1-methyltriazol-4-yl)-1,2-oxazole-4-carboxylic acid C₈H₇F₂N₃O₃ 243.16 Difluoromethyl, triazole, carboxylic acid Fluorine improves metabolic stability; triazole enables π-π stacking Antifungal agents, kinase inhibitors
5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid C₉H₉N₃O₄ 223.19 Ethyl-furan, oxadiazole, carboxylic acid Oxadiazole enhances electron-withdrawing effects; furan increases solubility Pesticide intermediates, polymer additives

Detailed Research Findings

Structural and Electronic Effects

  • Oxazole vs.
  • Halogenation : The bromophenyl derivative exhibits increased molecular weight (282.09 vs. 222.20) and steric hindrance, which may reduce membrane permeability but improve binding to hydrophobic pockets in proteins.
  • Fluorination : Difluoromethyl and trifluoromethyl groups () enhance metabolic stability and electronegativity, making these compounds resistant to oxidative degradation and suitable for pesticidal applications .

Physicochemical Properties

  • Solubility : Carboxylic acid groups in all compounds improve aqueous solubility at physiological pH. However, bulky substituents (e.g., bromophenyl ) may counteract this by increasing hydrophobicity.
  • Lipophilicity : Ethyl and methyl groups in the target compound balance lipophilicity, while furan or triazole substituents () introduce polarizable π-systems that modulate partition coefficients.

Biological Activity

5-(5-Ethyl-1,2-oxazol-3-yl)-3-methyl-1,2-oxazole-4-carboxylic acid (CAS No. 2059935-74-7) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H10N2O4C_{10}H_{10}N_{2}O_{4}, with a molecular weight of 222.20 g/mol. The compound features two oxazole rings, which are known for their biological activity.

Cytotoxicity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study indicated that compounds with similar oxazole structures showed cytotoxicity at sub-micromolar concentrations against human leukemia cell lines (CEM-C7 and U937) and breast cancer cell lines (MCF-7 and MDA-MB-231) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
CEM-C7<0.5
U937<0.8
MCF-70.65
MDA-MB-2312.41

The mechanism by which this compound induces cytotoxicity appears to involve the activation of apoptotic pathways. Flow cytometry assays have shown that this compound can induce apoptosis in MCF-7 cells through the upregulation of p53 and caspase activation .

Figure 1: Apoptotic Pathway Activation

Apoptotic Pathway (Illustrative purposes only)

Study on Oxazole Derivatives

A comprehensive study published in MDPI highlighted the synthesis and biological evaluation of various oxazole derivatives, including this compound. The findings suggested that modifications to the oxazole structure could enhance biological potency and selectivity against cancerous cells .

Inhibition Studies

In another investigation focusing on carbonic anhydrases (CAs), it was found that certain derivatives of oxazole compounds selectively inhibited specific isoforms of CAs associated with tumor growth at nanomolar concentrations. This suggests a dual role where the compound might not only exhibit direct cytotoxicity but also affect tumor microenvironmental factors .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(5-ethyl-1,2-oxazol-3-yl)-3-methyl-1,2-oxazole-4-carboxylic acid and its analogs?

  • Methodological Answer : A typical approach involves cyclocondensation of precursor oxazole fragments. For example, refluxing intermediates (e.g., ethyl oxazole carboxylates) with acetic acid and sodium acetate under controlled conditions can yield the target compound. Purification via recrystallization from DMF/acetic acid mixtures is recommended to enhance purity .

Q. How can the purity and identity of this compound be verified post-synthesis?

  • Methodological Answer : Use a combination of techniques:

  • HPLC (>85% purity threshold) to assess chemical homogeneity .
  • IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, oxazole ring vibrations at 1550–1600 cm⁻¹) .
  • Elemental analysis to validate molecular composition (C, H, N, O percentages) .

Q. What solvent systems are optimal for studying its solubility and stability?

  • Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–12). Stability studies should monitor degradation under UV light, heat (40–60°C), and humidity (40–80% RH) using HPLC or TLC over 72 hours .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and SIR97 (for structure solution) can determine bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding between the carboxylic acid group and adjacent oxazole rings can be quantified, with graph-set analysis (e.g., R₂²(8) motifs) applied to classify packing patterns .

Q. What strategies address contradictory spectral data (e.g., NMR vs. computational predictions)?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts and compare with experimental results.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for ethyl and methyl substituents on the oxazole rings .

Q. How do substituent modifications (e.g., ethyl → trifluoromethyl) affect bioactivity?

  • Methodological Answer : Synthesize derivatives via alkylation or halogenation reactions (e.g., using chloroacetic acid or SOCl₂). Evaluate bioactivity in enzymatic assays (e.g., COX-2 inhibition) or cell-based models (e.g., antiproliferative activity in cancer lines). Compare IC₅₀ values to establish structure-activity relationships (SAR) .

Q. What intermolecular forces dominate its crystal packing, and how do they influence material properties?

  • Methodological Answer : Hydrogen bonding (O−H···N/O) and π-π stacking between oxazole rings are critical. Use Mercury CSD to visualize packing motifs and Hirshfeld surface analysis to quantify interaction contributions. These forces may correlate with thermal stability (DSC/TGA) or solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.